

Natural occurrence of Dibutyl succinate

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Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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An In-depth Technical Guide to the Natural Occurrence of **Dibutyl Succinate**

Introduction

Dibutyl succinate (DBS), a diester of butanol and succinic acid, is a naturally occurring compound that has garnered significant interest from researchers, scientists, and drug development professionals. Its presence in various organisms, coupled with its notable biological activities, positions it as a molecule with potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of **dibutyl succinate**, detailing its sources, biological activities, and the analytical methodologies used for its identification and quantification.

Natural Occurrence of Dibutyl Succinate

Dibutyl succinate has been identified as a secondary metabolite in fungi and has been reported in certain plant species. The most well-documented natural source is the entomopathogenic fungus *Isaria javanica*.

Fungal Production

The insect-pathogenic fungus *Isaria javanica* (strain pf185) is a significant producer of **dibutyl succinate**.^{[1][2][3][4]} This compound has been identified as a key metabolite responsible for the fungus's antifungal and aphicidal properties. While the genome of *Isaria javanica* has been sequenced, the specific gene cluster responsible for **dibutyl succinate** biosynthesis has not yet been fully elucidated.^[1]

Occurrence in Plants

Dibutyl succinate has also been reported to be a component of *Nicotiana tabacum* (tobacco). [5][6][7] However, detailed quantitative data on its concentration in tobacco leaves is not extensively available in the current literature. Further research is needed to fully characterize its distribution and concentration in various plant species.

Quantitative Data on Biological Activity

The biological activities of **dibutyl succinate**, particularly from fungal sources, have been quantified in several studies. These activities highlight its potential as a biocontrol agent.

| Biological Activity | Target Organism | Metric | Concentration/Value | Reference |
|-------------------------|--|--|---------------------|-----------|
| Antifungal Activity | Colletotrichum acutatum (anthracnose) | Minimum Inhibitory Concentration (MIC) for conidia germination | 4 mg/mL | [2][4] |
| Colletotrichum acutatum | Mycelial growth inhibition | 2 μ g/mL | [2][4] | |
| Aphicidal Activity | Myzus persicae (green peach aphid) | Median Lethal Concentration (LC50) at 24h exposure | 306 mg/L | [2][4] |
| Myzus persicae | Median Lethal Time (LT50) at 388 mg/L exposure | 14.5 hours | [2][4] | |

Experimental Protocols

The identification and quantification of **dibutyl succinate** from natural sources involve a combination of extraction, purification, and analytical techniques.

Extraction and Purification from Fungal Culture (*Isaria javanica*)

This protocol is based on the methodology described for the isolation of **dibutyl succinate** from *Isaria javanica* pf185.[3][4]

a. Fungal Culture:

- *Isaria javanica* is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote growth and metabolite production.

b. Extraction:

- The fungal culture filtrate is acidified.
- An equal volume of a solvent mixture (e.g., diethyl ether, ethyl acetate, hexane, and n-butanol in a 1:1:1:1 ratio) is added to the filtrate in a separating funnel.[3]
- The mixture is shaken vigorously and allowed to separate.
- The organic layer containing the metabolites is collected. This process is repeated multiple times to ensure complete extraction.

c. Purification:

- The crude extract is concentrated under reduced pressure.
- The concentrated extract is subjected to repetitive column chromatography on silica gel.
- Fractions are eluted with a gradient of solvents (e.g., hexane and ethyl acetate).
- Fractions are monitored by thin-layer chromatography (TLC) for the presence of the target compound.
- Fractions containing **dibutyl succinate** are pooled and further purified using preparative high-performance liquid chromatography (HPLC).[2][3]

Analytical Identification and Quantification

a. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: The purified compound or extract is dissolved in a suitable volatile solvent (e.g., methanol or ethyl acetate).[8]
- GC Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
 - Injector Temperature: Typically set around 250-280°C.
 - Oven Program: A temperature gradient is used, for example, starting at 65°C and ramping up to 280°C.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Mass Range: Scanned over a range (e.g., m/z 50-550) to obtain the mass spectrum.
- Quantification: Quantification can be achieved by creating a calibration curve with a pure standard of **dibutyl succinate**.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

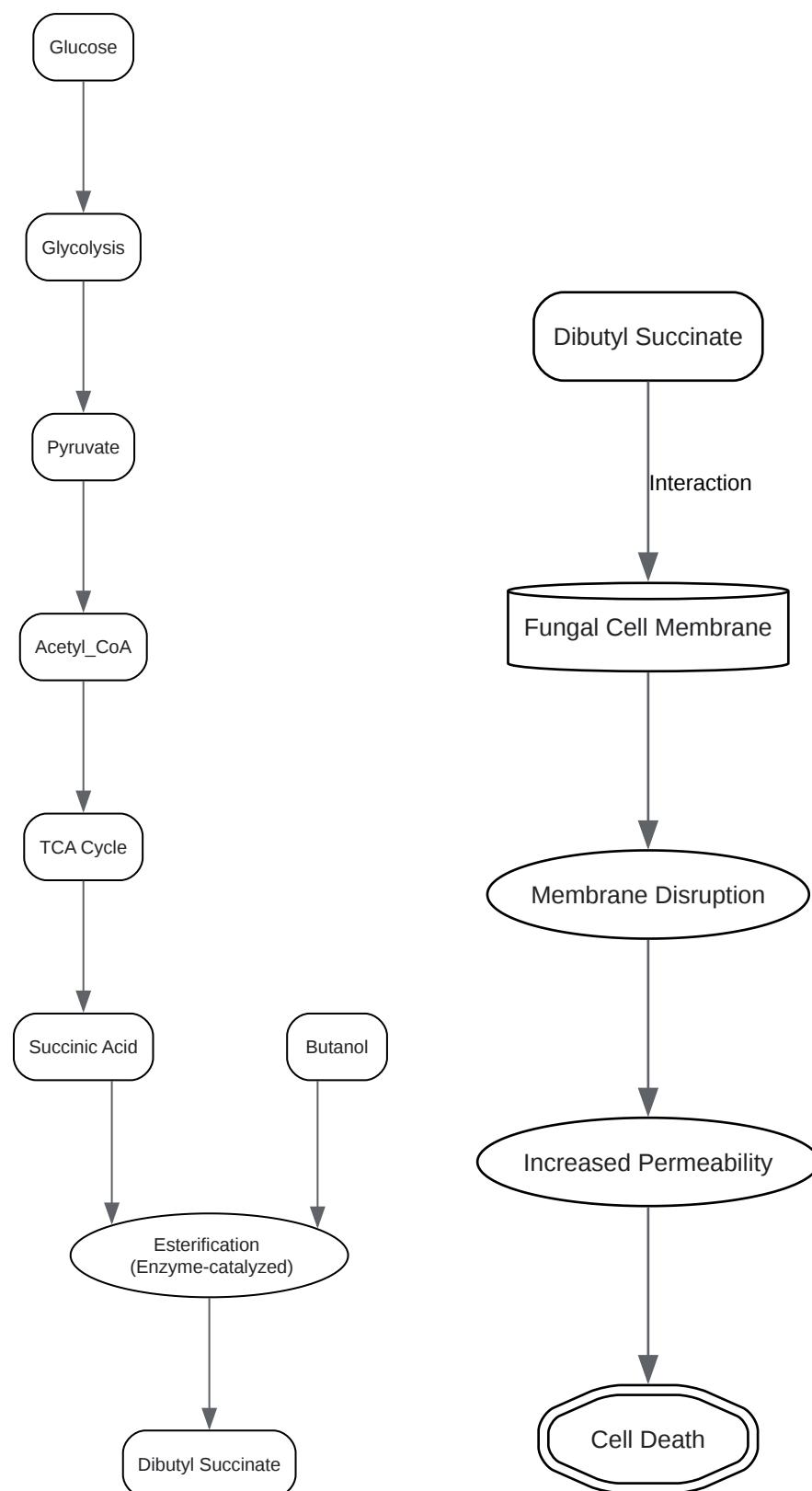
- Sample Preparation: The purified **dibutyl succinate** is dissolved in a deuterated solvent (e.g., CDCl₃ or a mixture of CD₃OD/CDCl₃).[3]
- Analysis: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure of the compound.

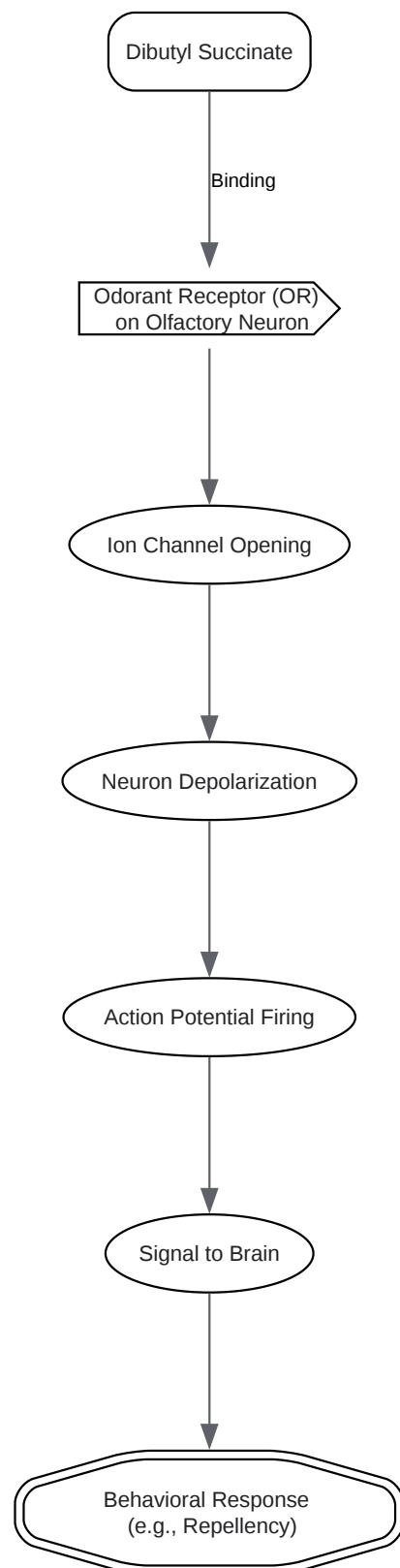
Signaling Pathways and Mechanisms of Action

While the complete signaling pathways involving **dibutyl succinate** are still under investigation, plausible mechanisms can be inferred from existing knowledge of fungal secondary metabolism and insect olfaction.

Biosynthesis of Dibutyl Succinate in *Isaria javanica*

The biosynthesis of **dibutyl succinate** likely proceeds from the central metabolic intermediate, succinic acid, a component of the tricarboxylic acid (TCA) cycle. The formation of the ester involves the enzymatic condensation of succinic acid with butanol.



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